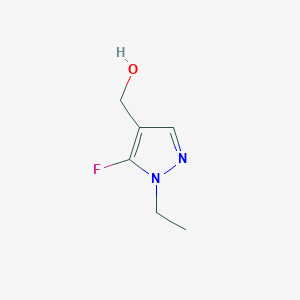

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-ethyl-5-fluoropyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2O/c1-2-9-6(7)5(4-10)3-8-9/h3,10H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUYCNWFYRFCNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 5 Fluoro 1h Pyrazol 4 Yl Methanol and Its Precursors

Strategies for the Construction of the 1H-Pyrazole Ring System

The formation of the pyrazole (B372694) ring is a fundamental step in organic synthesis, providing access to a class of heterocycles with significant applications in pharmaceuticals and agrochemicals. nih.gov The two predominant strategies for assembling this five-membered ring are cyclocondensation reactions and 1,3-dipolar cycloadditions.

Cyclocondensation Reactions

Cyclocondensation reactions are a classic and widely used method for synthesizing pyrazole derivatives. mdpi.com This approach typically involves the reaction of a bidentate nucleophile, such as hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species. mdpi.comnih.gov

The most established method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.orgjk-sci.comyoutube.com This reaction provides a direct route to the pyrazole core. mdpi.com In the context of synthesizing a precursor for (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol, ethylhydrazine (B1196685) would be reacted with a suitably fluorinated 1,3-dicarbonyl compound.

The reaction mechanism initiates with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming an imine or enamine intermediate. youtube.com Subsequent intramolecular condensation, where the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration, leads to the formation of the stable aromatic pyrazole ring. youtube.com

A significant challenge in this synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines like ethylhydrazine, is the potential formation of two regioisomeric products. nih.govmdpi.com The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both reactants.

| Reactant 1 | Reactant 2 | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Hydrazine Derivative (e.g., Ethylhydrazine) | 1,3-Dicarbonyl Compound | Classic Knorr Synthesis | Forms pyrazole ring; potential for regioisomeric mixtures | mdpi.combeilstein-journals.org |

| Hydrazine | α,β-Unsaturated Carbonyl Compounds | Alternative to 1,3-dicarbonyls | Yields pyrazolines, which are then oxidized to pyrazoles | nih.govnih.gov |

| Arylhydrazines | β-Enamino Diketone | One-pot synthesis | Provides a route to aryl-substituted pyrazoles | mdpi.com |

To address the challenge of regioselectivity in the reaction between unsymmetrical 1,3-diketones and substituted hydrazines, the choice of solvent has been identified as a critical factor. Research has shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase the regioselectivity of pyrazole formation compared to traditional solvents like ethanol (B145695). acs.orgnih.gov

This enhanced regioselectivity is particularly relevant for the synthesis of fluorinated pyrazoles. acs.org The fluorinated alcohol solvents are believed to preferentially activate one of the carbonyl groups in the 1,3-dicarbonyl precursor, directing the initial nucleophilic attack from the substituted hydrazine (e.g., ethylhydrazine) to a specific position and thereby favoring the formation of one regioisomer over the other. acs.org This method offers a more controlled and efficient pathway to the desired substituted pyrazole core, which is essential for producing compounds like this compound.

| Solvent | Effect on Regioselectivity | Reactants | Significance | Reference |

|---|---|---|---|---|

| Ethanol | Often leads to regioisomeric mixtures | Methylhydrazine and 1,3-Diketone | Traditional solvent with known limitations | nih.gov |

| 2,2,2-Trifluoroethanol (TFE) | Dramatically increases regioselectivity | Methylhydrazine and 1,3-Diketone | Improves control over the synthesis of specific isomers | acs.org |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increases regioselectivity | Methylhydrazine and 1,3-Diketone | Offers a powerful tool for directed pyrazole synthesis | acs.org |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is another powerful and versatile strategy for constructing the pyrazole ring. nih.govnih.gov This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene. acs.orgnih.gov

A common approach within this category is the reaction of diazo compounds, which can be generated in situ from N-tosylhydrazones, with alkynes. acs.orgorganic-chemistry.org This [3+2] cycloaddition reaction is highly efficient for forming the pyrazole ring. acs.org The reaction of a tosylhydrazone derived from an aldehyde with a terminal alkyne can regioselectively produce 3,5-disubstituted pyrazoles. acs.org This method provides a convergent route to complex pyrazoles and is often conducted without the need for a metal catalyst. rsc.org

The scope and efficiency of 1,3-dipolar cycloadditions can be significantly enhanced through the use of metal catalysts, particularly copper. nih.gov Copper-catalyzed cycloadditions offer milder reaction conditions and often provide excellent control over regioselectivity. acs.orgrsc.org

One notable example is the copper-catalyzed sydnone-alkyne cycloaddition (CuSAC). acs.org Sydnones, which are mesoionic heterocyclic compounds, can be generated in situ from precursors like arylglycines and react with terminal alkynes in the presence of a copper(I) catalyst. acs.org This reaction proceeds with high efficiency and complete regiocontrol to yield 1,4-disubstituted pyrazoles. rsc.org Similarly, copper catalysts can promote the cycloaddition of azomethine imines with alkynes. nih.gov These copper-catalyzed methods represent a robust and modern approach to synthesizing specifically substituted pyrazoles, expanding the toolkit available for creating precursors to molecules like this compound. organic-chemistry.org

Transition-Metal-Catalyzed Approaches to Pyrazole Scaffolds

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering efficient and selective routes to complex molecular architectures. These methods provide powerful alternatives to traditional condensation reactions for assembling the pyrazole ring.

Direct C-H functionalization has emerged as a highly atom-economical strategy for creating carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. In pyrazole synthesis, transition-metal-catalyzed C-H functionalization allows for the direct introduction of substituents onto the pyrazole ring in a single step. The inherent electronic properties of the pyrazole ring, along with the use of directing groups, can guide the regioselectivity of these reactions. The Lewis basic N2 nitrogen of the pyrazole ring can act as a directing group to facilitate C-H activation at the C5 position, which is the most acidic proton on the ring. This strategy is particularly valuable for late-stage modification of the pyrazole core, enabling the synthesis of a diverse range of derivatives.

A green and efficient approach to pyrazole synthesis involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. This methodology utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally benign process. The reaction is believed to proceed through the formation of a hydrazonyl radical, which then undergoes cyclization.

Interestingly, the reaction conditions, particularly the choice of solvent, can significantly influence the final product. Research has shown that these copper-catalyzed reactions can yield different classes of pyrazoles simply by altering the solvent. For instance, conducting the reaction in ethanol can produce trisubstituted pyrazoles with a ketone functionality, while using a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can lead to the formation of disubstituted pyrazoles. This solvent-dependent product switching offers a versatile tool for selectively accessing different pyrazole scaffolds from a common precursor.

Table 1: Solvent Effect in Copper-Catalyzed Aerobic Cyclization

| Solvent | Predominant Product Type | Reference |

|---|---|---|

| Ethanol | Tris-substituted pyrazoles (with C5-ketone) | acs.org |

| HFIP | Disubstituted pyrazoles | acs.org |

Multi-Component Reactions (MCRs) for Pyrazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates atoms from all starting materials, are highly valued for their efficiency and high atom economy. acs.org MCRs provide a powerful and straightforward pathway to construct complex and densely substituted pyrazole derivatives in a one-pot fashion.

A common and versatile MCR for pyrazole synthesis is the four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. This reaction proceeds through a series of condensation and cyclization steps to yield highly functionalized pyrano[2,3-c]pyrazole scaffolds. Various catalysts, including nano-SiO2 and taurine, have been employed to promote these reactions, often in green solvents like water. The modularity of MCRs allows for the generation of a wide diversity of pyrazole structures by simply varying the starting components. acs.orgnih.gov

Introduction of the Fluoro-Substituent at the C5 Position

The introduction of fluorine into a molecule can significantly alter its physical, chemical, and biological properties. For the synthesis of this compound, the regioselective installation of a fluorine atom at the C5 position is a critical step. While several methods exist, direct fluorination using electrophilic reagents is a common strategy, though achieving C5 selectivity can be challenging. An alternative approach involves constructing the pyrazole ring from a pre-fluorinated building block. nih.gov

However, direct fluorination of a pre-formed pyrazole ring is often preferred for its step-economy. A notable method involves the deprotonation of the C5 position using a strong base, such as a lithium base, followed by quenching with an electrophilic fluorine source. researchgate.net

Electrophilic Fluorination Reagents and Mechanisms

Electrophilic fluorinating reagents are compounds that deliver an electrophilic fluorine equivalent ("F+"). The general mechanism involves the attack of a nucleophilic carbon on the pyrazole ring onto the electrophilic fluorine atom of the reagent. The regioselectivity of this reaction is dictated by the electronic properties of the pyrazole ring; the electron-rich C4 position is typically the most susceptible to electrophilic attack. researchgate.net

A variety of N-F reagents are available for this purpose, where a fluorine atom is attached to an electron-deficient nitrogen atom. One of the most widely used and effective reagents is N-fluorobenzenesulfonimide (NFSI). A facile synthesis of 5-fluoropyrazoles has been demonstrated through the direct fluorination of pyrazoles with NFSI. acs.orgnih.gov This method has been successfully applied to prepare a range of functionalized 5-fluoropyrazoles. acs.orgresearchgate.netnih.gov

Selectfluor™, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly effective, stable, and user-friendly electrophilic fluorinating agent. wikipedia.orgnih.gov It is a colorless solid that is easy to handle, making it a popular choice in both academic and industrial laboratories. wikipedia.org

While Selectfluor™ is most commonly used for fluorination at the electron-rich C4 position of pyrazoles, its application for C5-fluorination is also possible, often under specific reaction conditions or with appropriately substituted substrates. researchgate.netmit.edu For instance, C5-regioselective C-H fluorination has been achieved on other heterocyclic systems like 8-aminoquinolines using Selectfluor™ under metal-free conditions. rsc.org The reactivity and selectivity of Selectfluor™ can be influenced by factors such as the solvent, additives, and the electronic and steric nature of the pyrazole substituents. researchgate.net These characteristics make it a versatile reagent for the synthesis of fluorinated pyrazoles.

Functionalization at the N1 Position with an Ethyl Group

The introduction of an ethyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target molecule. This is typically achieved through N-alkylation reactions.

N-alkylation of pyrazoles is a common synthetic transformation. mdpi.com Standard methods often involve the deprotonation of the pyrazole NH with a base, followed by reaction with an ethylating agent such as ethyl iodide or ethyl bromide. mdpi.com A variety of bases can be employed, including sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or potassium carbonate (K2CO3) in dimethylformamide (DMF). researchgate.netlookchem.com

The choice of reaction conditions can influence the outcome of the alkylation. For instance, the use of sodium hydrogen carbonate under solvent-free conditions with microwave irradiation has been reported as an effective method for N-alkylating pyrazoles. researchgate.net Another approach utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst to achieve N-alkylation. mdpi.com

For unsymmetrically substituted pyrazoles, N-alkylation can lead to a mixture of N1 and N2 isomers. Achieving regioselectivity for the N1 position is therefore a significant consideration. The regioselectivity of pyrazole alkylation is influenced by both steric and electronic factors. beilstein-journals.org

In many cases, the alkylation of 3-substituted pyrazoles tends to favor the N1-alkylated product due to steric hindrance from the substituent at the C3 position. lookchem.comsci-hub.se For example, the presence of a bulky group at the C3 position can effectively block the approach of the alkylating agent to the N2 position, leading to preferential alkylation at N1. sci-hub.se Systematic studies have shown that using K2CO3 in DMSO is an effective system for the regioselective N1-alkylation of 3-substituted pyrazoles. lookchem.com Catalyst-free Michael addition reactions have also been developed for highly regioselective N1-alkylation of pyrazoles. semanticscholar.org

Introduction and Manipulation of the 4-Hydroxymethyl Group

The final key structural element is the hydroxymethyl group at the C4 position of the pyrazole ring. This is typically introduced in a two-step process: formylation to introduce a carbaldehyde group, followed by reduction to the corresponding alcohol.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. researchgate.net This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl3) and a formamide (B127407) such as DMF, to introduce a formyl group (-CHO) at the C4 position of the pyrazole ring. chemmethod.comencyclopedia.pub This method is effective for a variety of N-substituted pyrazoles.

Once the 4-formylpyrazole is obtained, the carbaldehyde group can be readily reduced to a hydroxymethyl group (-CH2OH) using a variety of reducing agents. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether. bohrium.com The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Reduction of 4-Carbaldehyde Precursors to Methanols

The final step in the synthesis of this compound is the reduction of its immediate precursor, 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde. This transformation from an aldehyde to a primary alcohol is a standard procedure in organic synthesis, typically achieved with high efficiency using various reducing agents.

Commonly, metal hydride reagents are employed for this purpose. For instance, the reduction of similar pyrazole-4-carbaldehydes to their corresponding methanols has been effectively carried out using reagents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as diethyl ether. chemicalbook.com This powerful reducing agent ensures a complete conversion of the aldehyde to the alcohol. Another widely used and milder reducing agent for this transformation is sodium borohydride (NaBH₄), often used in alcoholic solvents like methanol (B129727) or ethanol.

While the specific reduction of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is not detailed in readily available literature, the general applicability of these methods to pyrazole-4-carbaldehydes is well-established. The choice of reagent may depend on the presence of other functional groups in the molecule that could also be susceptible to reduction.

Table 1: Common Reducing Agents for Converting Pyrazole-4-carbaldehydes to (Pyrazol-4-yl)methanols

| Reducing Agent | Typical Solvent | General Reaction Conditions | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | 0°C to reflux | Highly reactive; non-selective. chemicalbook.com |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to room temperature | Milder and more selective for aldehydes and ketones. |

Synthetic Routes to 4-Substituted Pyrazole Intermediates

The synthesis of the key precursor, 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, involves two primary stages: the construction of the substituted pyrazole ring followed by formylation.

The core 1-ethyl-5-fluoro-1H-pyrazole ring is typically synthesized through the cyclocondensation of a suitable 1,3-bielectrophilic compound with ethylhydrazine. chim.it The presence of the fluorine atom at the 5-position necessitates the use of a fluorinated starting material. The reaction between a monosubstituted hydrazine and a non-symmetrical 1,3-diketone can potentially lead to a mixture of two regioisomeric pyrazoles.

Once the 1-ethyl-5-fluoro-1H-pyrazole nucleus is obtained, the 4-carbaldehyde group is introduced. The most prevalent method for the formylation of electron-rich aromatic and heteroaromatic rings, such as pyrazoles, is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). rsc.orgsemanticscholar.org The reaction proceeds via an electrophilic substitution at the C-4 position of the pyrazole ring. researchgate.netresearchgate.net This method is a convenient and widely applied strategy for producing pyrazole-4-carbaldehydes from various hydrazone precursors or directly from the pyrazole ring itself. researchgate.netnih.gov

Table 2: Vilsmeier-Haack Reaction for Pyrazole Formylation

| Reagents | Typical Substrate | General Conditions | Product |

|---|---|---|---|

| POCl₃, DMF | 1,3-Disubstituted-1H-pyrazole | 0°C to 70°C, 5-7 hours | 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde rsc.org |

| POCl₃, DMF | Hydrazone of an acetophenone | 0°C then reflux, 4-6 hours | 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde rsc.orgsemanticscholar.org |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compounds in both the pyrazole ring formation and the subsequent formylation and reduction steps.

For the initial pyrazole synthesis, the choice of solvent can significantly influence the regioselectivity of the cyclocondensation reaction. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent can dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol. Other factors, such as reaction temperature and the use of catalysts, are also critical. For example, some pyrazole syntheses benefit from raising the temperature to 60 °C, while higher temperatures may lead to a decrease in yield. mdpi.com

In the Vilsmeier-Haack formylation, the ratio of the reagents and the reaction temperature are key parameters to optimize. arkat-usa.org An excess of both DMF and POCl₃ is often required to drive the reaction to completion. For instance, studies on the formylation of 5-chloropyrazoles found that the optimal conditions involved heating the substrate with 6 equivalents of DMF and 4 equivalents of POCl₃ at 120°C for one hour. arkat-usa.org Alternative energy sources, such as microwave or ultrasonic irradiation, have been explored to reduce reaction times from hours to minutes and to utilize more environmentally benign solvents. degres.eu

Table 3: Optimization Parameters for Pyrazole Synthesis

| Reaction Step | Parameter | Observation | Reference |

|---|---|---|---|

| Pyrazole Ring Formation (Cyclocondensation) | Solvent | Fluorinated alcohols (e.g., TFE) can significantly improve regioselectivity over ethanol. | |

| Pyrazole Ring Formation (Cyclocondensation) | Temperature | Yield may improve up to a certain temperature (e.g., 60°C) and then decrease. | mdpi.com |

| Formylation (Vilsmeier-Haack) | Reagent Stoichiometry | Using an excess of DMF (6 eq.) and POCl₃ (4 eq.) can significantly increase yield. | arkat-usa.org |

| Formylation (Vilsmeier-Haack) | Temperature | Higher temperatures (e.g., 120°C) may be required for less reactive substrates. | arkat-usa.org |

| Formylation (Vilsmeier-Haack) | Energy Source | Microwave or ultrasonic assistance can reduce reaction times from hours to minutes. | degres.eu |

Chemical Reactivity and Transformations of 1 Ethyl 5 Fluoro 1h Pyrazol 4 Yl Methanol and Its Analogs

Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) at the C4 position is a primary alcohol, and its reactivity is characteristic of this functional group. Key transformations include oxidation to aldehydes and carboxylic acids, and derivatization through the hydroxyl group to form esters, ethers, and halides.

Oxidation Reactions

The primary alcohol of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol can be oxidized to form the corresponding aldehyde, (1-ethyl-5-fluoro-1H-pyrazol-4-yl)carbaldehyde, or further oxidized to the carboxylic acid, 1-ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like the Swern or Moffatt oxidation are suitable for this transformation while minimizing over-oxidation.

Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent, will typically oxidize the primary alcohol directly to the carboxylic acid. While direct oxidation of this compound is not extensively documented in dedicated studies, the oxidation of substituted pyrazoles is a known transformation. For instance, the air oxidation of 4-alkyl-substituted pyrazol-5-ones in the presence of a base can yield 4-hydroxy-substituted pyrazolones, demonstrating the susceptibility of the pyrazole (B372694) system and its substituents to oxidative conditions. scispace.com

| Transformation | Product | Typical Reagents |

|---|---|---|

| Partial Oxidation | (1-ethyl-5-fluoro-1H-pyrazol-4-yl)carbaldehyde | PCC, DMP, Swern Oxidation |

| Full Oxidation | 1-ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid | KMnO₄, Jones Reagent, H₂CrO₄ |

Derivatization through the Hydroxyl Group

The hydroxyl group is a versatile handle for further molecular elaboration. Common derivatization reactions include conversion to esters, ethers, and halides, which can serve as intermediates for subsequent coupling reactions.

Esterification: The alcohol can be converted to its corresponding ester through reaction with an acyl chloride or a carboxylic acid under acidic conditions (Fischer esterification). For example, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl acetate.

Etherification: Ethers can be formed via reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Conversion to Halides: The hydroxyl group can be transformed into a good leaving group, such as a halide. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to (4-(chloromethyl)-1-ethyl-5-fluoro-1H-pyrazole) or its bromo-analog, respectively. These halo-derivatives are valuable precursors for nucleophilic substitution reactions.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle. Its reactivity is influenced by the nitrogen atoms and the existing substituents. In this compound, the N1, C4, and C5 positions are substituted, leaving the C3 position as the primary site for ring-based transformations.

Electrophilic Aromatic Substitution Patterns

In general, electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C4 position due to the directing effects of the two nitrogen atoms. rrbdavc.org However, in the title compound, this position is already occupied by the hydroxymethyl group. The C5 position is substituted with a fluorine atom, and the N1 position is occupied by an ethyl group. Consequently, the only available carbon for substitution is C3.

Nucleophilic Substitution at Fluorinated Positions

The displacement of a fluorine atom from an aromatic ring via nucleophilic aromatic substitution (SNAr) is a well-known reaction, but it typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine. nih.gov The fluorine atom at the C5 position of this compound is not activated by such groups in the classical sense. The pyrazole ring itself is π-excessive, which generally disfavors SNAr reactions.

Therefore, direct displacement of the C5-fluorine by common nucleophiles (e.g., alkoxides, amines) under standard thermal SNAr conditions is not expected to be a facile process. While specialized catalytic systems, such as organic photoredox catalysis, have been developed for the SNAr of unactivated fluoroarenes, their applicability to this specific substrate has not been reported. olemiss.edu The inherent strength of the C-F bond, coupled with the electronic properties of the pyrazole ring, renders the C5-fluorine relatively inert to nucleophilic displacement.

Direct C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocycles. For the pyrazole ring, the general order of reactivity for C-H bonds is C5 > C4 > C3. nih.gov Given that the C4 and C5 positions of this compound are already substituted, the C3 position is the logical target for direct functionalization.

While the C3 position is the least reactive, several palladium-catalyzed protocols have been developed for its direct arylation. nih.gov These methods often employ specific ligands, such as phenanthroline, and aryl iodides or bromides as coupling partners. nih.gov Such a strategy could be applied to synthesize 3-aryl-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol derivatives, providing a pathway to complex, polysubstituted pyrazoles. researchgate.net

| Reaction Type | Position | Expected Reactivity | Notes |

|---|---|---|---|

| Electrophilic Substitution | C3 | Low | Ring is substituted at more reactive C4 and C5 positions; F at C5 is deactivating. |

| Nucleophilic Substitution | C5 | Very Low | Fluorine is not activated by strong electron-withdrawing groups; requires specialized conditions. |

| C-H Activation/Functionalization | C3 | Feasible | Requires transition metal catalysis (e.g., Palladium) as C5 and C4 are blocked. nih.gov |

Specific Reaction Mechanisms Involving the Fluorine Atom

The fluorine atom at the C5 position of the pyrazole ring is a strong electron-withdrawing group, which significantly influences the electron density distribution within the heterocyclic system. olemiss.edu This electronic perturbation can render the pyrazole ring susceptible to specific types of reactions, particularly nucleophilic aromatic substitution (SNAr).

While the C-F bond is generally strong, the presence of the pyrazole ring and its nitrogen atoms can activate the C5 position towards nucleophilic attack, especially if there are additional activating groups or under specific reaction conditions. The proposed mechanism for a nucleophilic aromatic substitution at the C5 position would typically involve the formation of a Meisenheimer-like intermediate. In this intermediate, the nucleophile adds to the C5 carbon, temporarily disrupting the aromaticity of the pyrazole ring. The negative charge is stabilized by resonance, involving the nitrogen atoms of the pyrazole ring. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the substituted product.

The feasibility of such a reaction is dependent on several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. Strong nucleophiles are generally required to displace the fluoride ion. The reaction can be facilitated by the presence of electron-withdrawing groups on the pyrazole ring, which further stabilize the Meisenheimer intermediate.

It is important to note that direct nucleophilic displacement of a fluorine atom on a pyrazole ring is not always a facile process and can be competitive with other reactions. For instance, in some cases, lithiation of the pyrazole ring followed by reaction with an electrophile can be a more effective strategy for functionalization. researchgate.net

Table 1: Theoretical Reactivity Comparison for Nucleophilic Aromatic Substitution on Fluorinated Pyrazoles

| Pyrazole Derivative | Relative Rate of SNAr | Activating/Deactivating Influence of Substituents |

| 5-fluoro-1H-pyrazole | 1 | Baseline |

| 1-ethyl-5-fluoro-1H-pyrazole | ~1.2 | The ethyl group at N1 is weakly electron-donating, which may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrazole. |

| 3-nitro-5-fluoro-1H-pyrazole | >100 | The nitro group is a strong electron-withdrawing group and would significantly activate the ring towards nucleophilic substitution. |

| This compound | ~1.1 | The hydroxymethyl group at C4 is weakly electron-donating and would have a minor deactivating effect on SNAr at C5. |

Diels-Alder Reactivity of Fluorinated Pyrazoles

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org In the context of fluorinated pyrazoles, their potential to act as dienes in [4+2] cycloaddition reactions has been a subject of interest. Research has primarily focused on 4H-pyrazole tautomers, where fluorination at the C4 position has been shown to dramatically enhance their reactivity in inverse-electron-demand Diels-Alder reactions. nih.govraineslab.com

The increased reactivity of 4,4-difluoro-4H-pyrazoles is attributed to two main factors:

Lowering of the LUMO energy: The electron-withdrawing fluorine atoms lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, leading to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. nih.gov

Hyperconjugative antiaromaticity: The fluorine substituents induce a destabilizing hyperconjugative antiaromatic interaction in the 4H-pyrazole ring, which is relieved upon proceeding to the transition state of the Diels-Alder reaction. nih.gov

However, it is crucial to distinguish the reactivity of 4H-pyrazoles from that of 1H-pyrazoles, such as this compound. 1H-pyrazoles are aromatic and generally less reactive as dienes in Diels-Alder reactions compared to their non-aromatic 4H-counterparts. The participation of a 1H-pyrazole in a Diels-Alder reaction would require the disruption of its aromaticity, which is energetically unfavorable.

Currently, there is a lack of specific experimental data demonstrating the participation of this compound or similar 5-fluoro-1H-pyrazoles as dienes in Diels-Alder reactions. Theoretical studies would be necessary to evaluate the energetic barriers for such a transformation and to determine if the electronic influence of the C5-fluorine and other substituents could overcome the aromatic stabilization energy.

Table 2: Comparison of Calculated Diels-Alder Reactivity Parameters for Pyrazole Isomers

| Compound | Tautomer | Fluorine Position | Predicted Diels-Alder Reactivity as a Diene | Key Factors |

| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole | 4H-pyrazole | C4 | High | Lowered LUMO energy, hyperconjugative antiaromaticity nih.gov |

| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | 4H-pyrazole | C4 | Moderate to High | Reduced hyperconjugative antiaromaticity compared to the difluoro analog nih.gov |

| This compound | 1H-pyrazole | C5 | Low (predicted) | Aromatic stabilization energy of the 1H-pyrazole ring |

Note: The reactivity prediction for this compound is based on the general principles of Diels-Alder reactions involving aromatic dienes.

Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are invaluable methods for the construction of extended conjugated systems. nih.govresearchgate.net Fluorinated pyrazoles can serve as building blocks in these reactions, although the direct use of the C-F bond as a coupling handle is challenging due to its high bond strength. nih.gov More commonly, other functional groups, such as halogens (Br, I) or triflates, are introduced onto the pyrazole ring to facilitate cross-coupling.

However, the fluorine atom at the C5 position can still play a significant role by modulating the electronic properties of the pyrazole ring and influencing the reactivity of other coupling sites. For instance, the electron-withdrawing nature of fluorine can affect the oxidative addition and reductive elimination steps in a palladium catalytic cycle.

A potential strategy to incorporate the this compound moiety into an extended conjugated system would involve first introducing a more reactive coupling handle, such as a bromine or iodine atom, at a different position on the pyrazole ring, for example, at the C3 position. This functionalized pyrazole could then undergo a Suzuki or Sonogashira coupling with a suitable partner.

Recent research has demonstrated the synthesis of fluorinated poly(pyrazole) ligands through Sonogashira coupling reactions, highlighting the utility of fluorinated pyrazoles in constructing complex architectures. rsc.org

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions for Extending Conjugation

| Reaction Type | Pyrazole Substrate | Coupling Partner | Potential Product |

| Suzuki Coupling | 3-Bromo-1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol | Arylboronic acid | 3-Aryl-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol |

| Sonogashira Coupling | 3-Iodo-1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol | Terminal alkyne | 3-Alkynyl-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol |

| Stille Coupling | 3-(Tributylstannyl)-1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol | Aryl halide | 3-Aryl-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol |

Note: The substrates in this table are hypothetical derivatives of this compound, functionalized for cross-coupling reactions, as direct coupling involving the C-F bond is less common.

Computational and Theoretical Studies on 1 Ethyl 5 Fluoro 1h Pyrazol 4 Yl Methanol and Its Analogs

Molecular Dynamics Simulations (if applicable, for non-biological interactions)

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. While extensively used to model the interaction of pyrazole (B372694) derivatives with biological targets like enzymes and DNA, MD simulations also offer valuable insights into non-biological interactions. tandfonline.comnih.govnih.gov These simulations can explore the dynamic behavior and conformational landscape of pyrazole derivatives in various environments. eurasianjournals.com

For instance, MD simulations can be applied to study:

Solvation Effects: Understanding how (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol and its analogs interact with different solvents, which is critical for predicting solubility and optimizing reaction conditions.

Aggregation Behavior: Simulating the tendency of molecules to self-assemble or aggregate in solution, which can influence material properties.

Material Properties: In the context of materials science, MD simulations can help predict the bulk properties of materials composed of pyrazole derivatives, such as their thermal stability and mechanical characteristics.

The accuracy of these simulations depends heavily on the quality of the force fields used, which define the potential energy of the system. Continued development in creating more accurate force fields is an active area of research to enhance the predictive power of MD simulations for pyrazole-based systems. eurasianjournals.com

Conceptual Density Functional Theory (CDFT) Parameters for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) provides a framework for using calculated electronic properties to predict the chemical reactivity of molecules. bohrium.com By analyzing various descriptors, CDFT can identify the most probable sites for electrophilic or nucleophilic attack, offering a theoretical rationale for observed reaction outcomes. researchgate.net For pyrazole derivatives, this approach is instrumental in understanding their reactivity patterns. bohrium.com

Table 1: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Symbol | Formula | Interpretation |

|---|---|---|---|

| Chemical Potential | µ | µ ≈ -(IE + EA)/2 | The tendency of electrons to escape from the system. Higher values indicate greater reactivity. |

| Global Hardness | η | η ≈ (IE - EA)/2 | Resistance to change in electron distribution. Softer molecules (lower η) are generally more reactive. |

| Global Electrophilicity | ω | ω = µ²/2η | The ability of a species to accept electrons. A higher value indicates a better electrophile. |

| Fukui Function | f(r) | f⁺(r) for nucleophilic attackf⁻(r) for electrophilic attack | Identifies the specific atoms within a molecule most susceptible to nucleophilic or electrophilic attack. |

IE: Ionization Energy, EA: Electron Affinity

Investigation of Optical Properties

The optical properties of pyrazole derivatives have garnered significant interest, particularly for applications in materials science, such as in the development of fluorescent probes and nonlinear optical (NLO) materials. nih.govresearchgate.net Computational methods are vital for predicting and interpreting these properties, guiding the synthesis of new compounds with desired optical characteristics.

The electronic absorption spectra of pyrazole derivatives can be effectively predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations help assign the electronic transitions responsible for the observed absorption bands in experimental UV-Vis spectra.

Studies on pyrazole analogs show characteristic intense absorptions in the UV-visible range. nih.gov For instance, pyrazole azo dyes exhibit strong absorption between 312–359 nm, attributed to the azo chromophore, with other peaks corresponding to the pyrazole ring itself. nih.gov The gas-phase UV absorption spectrum of the parent pyrazole molecule shows a maximal absorption cross-section at 203 nm. nih.gov The addition of different functional groups to the pyrazole ring can significantly shift these absorption maxima (a bathochromic or hypsochromic shift). mdpi.com Computational models, such as TD-DFT and Configuration Interaction Singles (CIS), are used to simulate these spectra, showing good agreement with experimental data and helping to understand the influence of molecular structure on absorption properties. nih.gov

Table 2: Predicted vs. Experimental UV-Vis Absorption Maxima (λmax) for a Representative Pyrazole Azo Dye Analog

| Tautomer Form | Calculation Method | Predicted λmax (nm) | Experimental λmax (nm) | Chromophore |

|---|---|---|---|---|

| Azo | TD-DFT | 293.48 | 345 | Azo Group |

| Hydrazo | TD-DFT | 344.99 | - | Hydrazo Group |

Data derived from studies on pyrazole azo dyes. nih.gov

Nonlinear optical (NLO) materials are capable of altering the properties of light and have applications in technologies like optical data storage and telecommunications. researchgate.net Pyrazole derivatives have emerged as promising candidates for NLO applications due to their specific electronic structures. researchgate.netarabjchem.org

Computational DFT calculations are essential for predicting the NLO response of these molecules. The key parameter is the molecular hyperpolarizability (β for second-order and γ for third-order effects), which quantifies the NLO activity. nih.gov Studies have shown that pyrazole derivatives can possess large hyperpolarizability values, often significantly greater than that of the standard reference material, urea. nih.govresearchgate.net The presence and positioning of electron-donating and electron-accepting groups on the pyrazole ring are crucial for enhancing these properties. arabjchem.org Theoretical calculations allow for the virtual screening of different substituent patterns to design molecules with optimized NLO responses before undertaking synthetic efforts. nih.gov

Table 3: Calculated First Hyperpolarizability (β₀) of Representative Pyrazole Analogs

| Compound | Method | β₀ (x 10⁻³⁰ esu) |

|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative | B3LYP/6-31G(d,p) | 5.21 |

| Substituted Pyrazole Derivative M6 (with two NO₂ groups) | B3LYP/6-31G(d,p) | 7.26 |

Data derived from computational studies on pyrazoline derivatives. nih.gov

Theoretical Insights into Reaction Mechanisms and Regioselectivity

Computational studies provide indispensable insights into the mechanisms and regioselectivity of reactions involving pyrazole synthesis and functionalization. By modeling reaction pathways, identifying transition states, and calculating activation energies, theoretical chemistry can explain why a particular isomer is formed over another and how different substituents influence the reaction's course. nih.gov

For example, DFT calculations have been used to explore the Diels-Alder reactivity of 4H-pyrazoles. These studies show that electron-withdrawing fluoro substituents enhance reactivity by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and inducing hyperconjugative antiaromaticity. mdpi.com In the functionalization of the pyrazole ring, such as in transition-metal-catalyzed C-H activation or electrophilic substitution, computational models can predict the most likely site of reaction (e.g., C3, C4, or C5 position). rsc.org A proposed mechanism for the selenocyanation of pyrazoles involves an electrophilic addition of Cl–SeCN to the pyrazole, followed by deprotonation to yield the 4-selenocyanated product. beilstein-journals.org Such theoretical investigations are crucial for developing efficient and selective synthetic routes to novel functionalized pyrazole derivatives. mdpi.com

Advanced Applications of 1 Ethyl 5 Fluoro 1h Pyrazol 4 Yl Methanol in Materials Science and Synthetic Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

The structural features of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol make it an important intermediate in the synthesis of more complex molecular architectures. The pyrazole (B372694) ring is a stable aromatic system, and the substituents can be manipulated to create a wide array of derivatives.

Precursor for Advanced Pyrazole Derivatives

This compound is a versatile precursor for a variety of advanced pyrazole derivatives. evitachem.com The hydroxymethyl (-CH₂OH) group at the 4-position is the primary site of reactivity, allowing for its conversion into other functional groups. This functional group transformation is a cornerstone of synthetic chemistry, enabling the construction of a library of compounds from a single, readily accessible intermediate. chim.itsci-hub.se

Key transformations of the methanol (B129727) group include:

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde (1-ethyl-5-fluoro-1H-pyrazol-4-carbaldehyde) or further to a carboxylic acid. These resulting compounds are themselves valuable intermediates. For instance, pyrazole-4-carbaldehydes are used in Knoevenagel condensations and other reactions to build larger molecules. chim.it

Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine) to create a halomethyl-pyrazole derivative. This introduces a reactive electrophilic site, enabling subsequent nucleophilic substitution reactions.

Esterification and Etherification: Reaction with carboxylic acids or their derivatives leads to esters, while reaction with alkyl halides under basic conditions yields ethers, allowing for the introduction of diverse side chains.

The fluorine atom at the C5 position significantly influences the electronic properties of the pyrazole ring, often enhancing the biological activity and metabolic stability of the final products. researchgate.net Similarly, the N1-ethyl group contributes to the molecule's lipophilicity. These features are retained through synthetic modifications, making this compound a strategic starting material for creating derivatives with tailored properties for applications in drug discovery and agricultural chemistry. evitachem.com

| Reaction Type | Reagents | Resulting Functional Group | Class of Derivative |

|---|---|---|---|

| Oxidation | PCC, DMP | -CHO (Aldehyde) | Pyrazole-4-carbaldehydes |

| Oxidation | KMnO₄, CrO₃ | -COOH (Carboxylic Acid) | Pyrazole-4-carboxylic acids |

| Halogenation | SOCl₂, PBr₃ | -CH₂X (Halomethyl) | 4-(Halomethyl)pyrazoles |

| Esterification | R-COOH, Acid Catalyst | -CH₂OC(O)R (Ester) | Pyrazol-4-ylmethyl esters |

Building Blocks for Multi-Ring Systems

The derivatives of this compound, particularly the aldehyde, are crucial building blocks for constructing multi-ring heterocyclic systems. Fused pyrazoles, such as pyrazolo[3,4-b]quinolines and pyrano[2,3-c]pyrazoles, are of significant interest due to their broad pharmacological activities. nih.govnih.gov

For example, the pyrazole-4-carbaldehyde obtained from the oxidation of the parent methanol can undergo condensation reactions with active methylene (B1212753) compounds. A common synthetic route involves reacting the aldehyde with a compound containing a reactive CH₂ group adjacent to two electron-withdrawing groups (e.g., malononitrile, ethyl acetoacetate) in the presence of a base. This is often followed by an intramolecular cyclization to yield a fused ring system. Such multicomponent reactions are an efficient way to build molecular complexity in a single step. nih.govnih.gov The resulting polycyclic structures are scaffolds for developing novel therapeutic agents. nih.gov

Ligand Design in Coordination Chemistry

Pyrazole and its derivatives are widely recognized as excellent ligands in coordination chemistry. uninsubria.itresearchgate.net The pyrazole ring contains two nitrogen atoms, with the sp²-hybridized nitrogen at the 2-position being a potent coordination site for metal ions. This compound can function as a versatile ligand, with its properties fine-tuned by its substituents.

The N1-ethyl group provides steric bulk, which can influence the geometry of the resulting metal complex. The C5-fluoro group acts as an electron-withdrawing group, modifying the basicity of the coordinating nitrogen atom and, consequently, the stability of the metal-ligand bond. acs.org Furthermore, the hydroxymethyl group at the C4 position introduces a secondary potential coordination site (an oxygen donor), allowing the molecule to act as a bidentate ligand, chelating to a metal center through both the pyrazole nitrogen and the alcohol oxygen. saudijournals.com

Synthesis of Metal Complexes with Pyrazolyl-Substituted Ligands

Metal complexes are typically synthesized by reacting the pyrazole-based ligand with a metal salt in a suitable solvent. nih.gov For this compound, this would involve mixing it with salts of transition metals such as copper(II), nickel(II), zinc(II), or silver(I). mocedes.orgresearchgate.net The stoichiometry of the reactants, the choice of metal ion, and the reaction conditions can lead to a variety of coordination geometries, including tetrahedral, square planar, and octahedral structures. researchgate.net

Depending on the specific conditions, mononuclear complexes, where a single metal ion is coordinated by one or more ligand molecules, or polynuclear complexes, where pyrazolate anions bridge multiple metal centers, can be formed. uninsubria.itul.ie The ability of pyrazole derivatives to act as bridging ligands is a key feature in the construction of complex supramolecular architectures. ul.ie

Spectroscopic and Magnetic Properties of Metal-Ligand Complexes

Spectroscopic Properties:

Infrared (IR) Spectroscopy: Coordination of the pyrazole nitrogen to a metal ion typically results in a shift of the C=N stretching vibration to a higher frequency. If the hydroxyl group also coordinates, a shift in the O-H stretching frequency would be observed.

UV-Visible Spectroscopy: For complexes with transition metals like Cu(II) or Ni(II), the electronic spectra are characterized by d-d transitions, which are sensitive to the coordination geometry. The ligand itself will exhibit π-π* transitions, which may shift upon coordination. mocedes.org Spectrophotometric studies on related pyrazole complexes have shown that the absorption maxima can be altered upon chelation with metal ions. mocedes.org

Magnetic Properties: The magnetic properties of these complexes depend on the number of unpaired electrons in the d-orbitals of the metal center. youtube.com

Complexes with metal ions like Zn(II) (d¹⁰) are diamagnetic.

Complexes with metal ions like Cu(II) (d⁹) are paramagnetic, possessing one unpaired electron.

| Property | Observation | Underlying Principle |

|---|---|---|

| UV-Vis Absorption | Shift in λmax upon coordination | Ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. mocedes.org |

| Paramagnetism | Observed in complexes with unpaired d-electrons (e.g., Cu(II), Ni(II)) | Presence of unpaired electrons in the metal's d-orbitals. youtube.com |

| Antiferromagnetism | Decreased magnetic susceptibility at low temperatures in polynuclear complexes | Spin-spin coupling between adjacent metal centers through bridging ligands. uninsubria.itresearchgate.net |

Applications in Functional Materials

The unique combination of a fluorinated pyrazole core and a reactive methanol handle makes this compound a promising candidate for the development of advanced functional materials. researchgate.net The field of materials science benefits significantly from novel organic molecules that can be tailored for specific electronic, optical, or biological functions. researchgate.net

Fluorinated pyrazoles are key components in:

Pharmaceuticals: The pyrazole scaffold is present in numerous approved drugs. The introduction of fluorine can improve a drug's pharmacokinetic profile by increasing its metabolic stability and membrane permeability. acs.orgsci-hub.se This compound could serve as an intermediate for synthesizing new bioactive agents. evitachem.comnih.gov

Agrochemicals: Many modern fungicides and insecticides are based on fluorinated pyrazole structures. researchgate.netacs.org

Organic Electronics: Pyrazole derivatives and their metal complexes have been investigated for their fluorescent and photophysical properties. rsc.org These properties are essential for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The ability to form stable metal complexes opens avenues for creating phosphorescent materials or catalysts. researchgate.net The high synthetic versatility of pyrazoles allows for the creation of fluorescent dyes used in bioimaging for cell staining and detecting intracellular conditions. rsc.org

By leveraging the synthetic versatility of the methanol group, this compound can be incorporated into larger conjugated systems or polymers, creating materials with tailored optical and electronic properties for a new generation of functional devices.

Optical Materials

The exploration of novel organic compounds for applications in optical materials is a burgeoning field of materials science, driven by the demand for advanced photoluminescent, fluorescent, and nonlinear optical (NLO) materials. Within this context, nitrogen-containing heterocycles, particularly pyrazole derivatives, have garnered significant attention. While specific research on the optical properties of this compound is not extensively documented in publicly available literature, the known characteristics of fluorinated pyrazoles and related heterocyclic systems provide a strong basis for discussing its potential in this domain.

Fluorinated pyrazoles are recognized for their utility in creating materials with unique optical properties. The introduction of fluorine atoms into organic molecules can significantly alter their electronic characteristics, often leading to enhanced thermal and chemical stability, as well as modified photophysical behavior. Research into various pyrazoline derivatives has demonstrated their potential as fluorescent materials. For instance, certain 3-(4-n-decyloxyphenyl)-1-(p-X-phenyl)-2-pyrazolines exhibit fluorescence, a property that can be tuned by altering the substituent on the 1-phenyl ring. researchgate.net When this ring is unsubstituted or carries a 4-methoxy, 4-chloro, or 4-carboxy group, the compounds are fluorescent. researchgate.net This suggests that the specific substituents on the pyrazole ring of this compound, namely the ethyl, fluoro, and methanol groups, would play a crucial role in determining its absorption and emission spectra.

Furthermore, the broader class of nitrogen-containing heterocycles is known to be foundational for various photoactive materials. researchgate.net These compounds are integral to the development of fluorescently labeled molecules used in light-emitting diodes and bioanalytical applications. mdpi.comresearchgate.net The pyrazole core, being an aromatic five-membered ring with two adjacent nitrogen atoms, provides a versatile scaffold for designing molecules with specific optical functionalities. researchgate.net Studies on fluorinated bis(pyrazoles) have shown that while the degree of fluorination might only slightly affect absorption and fluorescence emission properties, it can monotonically increase the dielectric constant, a key parameter for materials in electronic and optical devices. rsc.org

The potential for nonlinear optical (NLO) applications is another significant area of interest for pyrazole derivatives. Certain pyrazoline compounds, particularly those with nitro-substituents, have been shown to possess interesting second-order NLO properties. researchgate.net NLO materials are critical for technologies such as frequency doubling and optical switching. jhuapl.edu The molecular structure of this compound, with its potential for intramolecular charge transfer, could be conducive to exhibiting NLO effects, although experimental validation is required.

Exploration in Other Specialty Chemical Applications

Beyond its potential in optical materials, this compound and its derivatives hold promise in a variety of other specialty chemical applications. The versatility of the pyrazole scaffold, combined with the unique properties imparted by fluorination, makes this class of compounds a rich area for exploration in materials science and synthetic chemistry. nih.gov

One significant area of application for pyrazole derivatives is in the development of specialty polymers . Nitrogen-containing heterocycles, including pyrazoles, can be incorporated into polymer backbones or used as pendant groups to impart specific functionalities. msesupplies.com For example, vinyl-substituted imidazoles, another nitrogen-containing heterocycle, have been used to create reversible oxygen-binding polymer membranes. msesupplies.com The reactive methanol group on this compound provides a convenient handle for polymerization or for grafting onto existing polymer chains, potentially leading to materials with enhanced thermal stability, altered solubility, or specific ligand-binding properties. Such polymers could find use in advanced coatings, membranes for gas separation, or as functional materials in electronic devices.

The field of supramolecular chemistry also presents opportunities for the application of fluorinated pyrazoles. mdpi.com The ability of the pyrazole ring to participate in hydrogen bonding and coordinate with metal ions makes it an excellent building block for designing complex supramolecular architectures. The fluorine atom can further influence intermolecular interactions through halogen bonding or by altering the electronic nature of the pyrazole ring. These properties could be harnessed to create novel gels, liquid crystals, or porous materials for applications in sensing, catalysis, or gas storage.

In the realm of agrochemicals , pyrazole derivatives are already well-established as active ingredients in a range of products. evitachem.comchemimpex.com The structural features of this compound could serve as a starting point for the synthesis of new, more effective, or environmentally benign pesticides and herbicides. The specific combination of substituents on the pyrazole ring can be fine-tuned to optimize biological activity and selectivity.

Finally, the role of pyrazoles as ligands in coordination chemistry is a critical aspect of their utility. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a wide variety of metal centers, leading to the formation of stable complexes with interesting catalytic or material properties. Fluorinated pyrazole ligands can influence the electronic properties of the metal center, thereby tuning the reactivity and selectivity of catalysts for various organic transformations. nih.gov These complexes could also be explored for applications as phosphorescent materials or in magnetic devices.

While the specific applications of this compound are still largely theoretical and require further investigation, the broader family of fluorinated pyrazoles demonstrates a wide range of potential uses in specialty chemical applications. The unique combination of a reactive functional group, a stable heterocyclic core, and the presence of a fluorine atom makes this compound a promising candidate for future research and development in advanced materials and synthetic chemistry.

Future Directions and Emerging Research Avenues for 1 Ethyl 5 Fluoro 1h Pyrazol 4 Yl Methanol Derivatives

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The future of synthesizing derivatives of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol is geared towards methods that are not only high-yielding but also environmentally benign and resource-efficient. A significant shift is anticipated towards "green chemistry" principles to minimize waste and energy consumption. nih.govresearchgate.net

Key areas of development include:

Multicomponent Reactions (MCRs): These one-pot reactions, where three or more reactants combine to form a product that incorporates substantial parts of all starting materials, are inherently atom-economical. mdpi.com Future research will likely focus on designing novel MCRs for the streamlined synthesis of complex fluorinated pyrazole (B372694) derivatives, reducing the number of synthetic steps and purification processes. mdpi.comnih.gov

Sustainable Solvents and Catalysts: The use of hazardous organic solvents is a major drawback of many current synthetic protocols. researchgate.net Research is moving towards the adoption of greener solvents like water, ionic liquids, or even solvent-free reaction conditions. thieme-connect.comthieme-connect.com Furthermore, the development and application of recyclable heterogeneous catalysts, such as nanocatalysts or solid-supported catalysts, will be crucial for improving the sustainability of synthetic processes. thieme-connect.comthieme-connect.com

Energy-Efficient Methodologies: Techniques like microwave irradiation and ultrasound-assisted synthesis are gaining traction as they can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov The application of these energy-efficient techniques to the synthesis of fluorinated pyrazoles is a promising area for future exploration.

These advancements aim to make the production of this compound derivatives more cost-effective and environmentally friendly, paving the way for their broader application.

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The unique electronic properties conferred by the fluorine atom on the pyrazole ring suggest that a wealth of undiscovered chemical reactivity awaits exploration. Future research will focus on leveraging the interplay between the electron-withdrawing fluorine atom, the ethyl group at the N1 position, and the methanol (B129727) group at the C4 position to uncover novel chemical transformations.

Potential areas of investigation include:

Novel Cycloaddition Reactions: While [3+2] cycloadditions are a known method for synthesizing pyrazole rings, the specific substitution pattern of this compound could open doors to new types of cycloaddition reactions, leading to the formation of novel fused heterocyclic systems. acs.orgsci-hub.se

Functional Group Interconversions: The hydroxymethyl group (-CH₂OH) is a versatile functional handle. Future studies will likely explore its transformation into a wider array of functional groups, expanding the chemical space accessible from this starting material. For instance, its oxidation to an aldehyde or carboxylic acid, or its conversion to halides or amines, could provide entry into a diverse range of new derivatives. sci-hub.se

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazole ring or the ethyl group would represent a highly efficient method for creating new derivatives. Research into selective C-H activation, guided by the electronic and steric environment of the molecule, is a burgeoning field with significant potential.

Understanding and harnessing this latent reactivity will be key to unlocking the full potential of this class of compounds.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is poised to play an increasingly pivotal role in accelerating the discovery and development of novel this compound derivatives. eurasianjournals.com Advanced modeling techniques can provide deep insights into molecular properties and predict their behavior, thereby guiding experimental efforts.

Future applications of computational modeling include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules. eurasianjournals.com This can help in predicting reaction outcomes and understanding reaction mechanisms at a fundamental level.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of these molecules and their interactions with biological targets or other materials. eurasianjournals.com This is particularly valuable in drug discovery for predicting binding affinities and modes.

Machine Learning and AI: The use of machine learning algorithms to develop Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity or material properties of new derivatives based on their chemical structure. benthamdirect.com This data-driven approach can significantly speed up the process of identifying lead compounds or materials with desired characteristics.

By integrating computational and experimental approaches, researchers can adopt a more rational design strategy, saving time and resources in the development of new functional molecules and materials.

Integration into Novel Functional Materials Beyond Current Scope

The unique combination of a fluorinated pyrazole core and a reactive methanol group makes derivatives of this compound attractive building blocks for novel functional materials. While pyrazoles are already known for their applications in coordination chemistry and as chemosensors, future research will explore their integration into a broader range of advanced materials. acs.orgresearchgate.net

Emerging areas for material integration include:

Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can act as ligands for metal ions, making these derivatives suitable for the construction of MOFs. The fluorine atoms could impart specific properties to the framework, such as altered porosity or hydrophobicity.

Organic Electronics: The electronic properties of the fluorinated pyrazole ring could be exploited in the design of new organic semiconductors or emitters for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Polymers and Advanced Coatings: The methanol group can be used as a point of attachment for polymerization. Polymers incorporating these fluorinated pyrazole units may exhibit desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics, making them suitable for advanced coatings or specialty plastics.

The exploration of these new material applications will be driven by a deeper understanding of the structure-property relationships in these systems.

Mechanistic Organic Chemistry Studies of Fluorinated Pyrazole Systems

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of fluorinated pyrazoles is crucial for the rational design of new synthetic routes and the prediction of reactivity. acs.orgsci-hub.se Future mechanistic studies will employ a combination of experimental and computational techniques to unravel the intricate details of these reactions.

Key areas for mechanistic investigation are:

Role of the Fluorine Atom: Elucidating the precise influence of the fluorine substituent on reaction pathways is a primary goal. Studies will focus on how its strong electron-withdrawing nature affects the stability of intermediates and transition states, thereby controlling regioselectivity and reaction rates.

Reaction Kinetics and Intermediates: Detailed kinetic studies, coupled with the spectroscopic detection and characterization of transient intermediates, will provide a clearer picture of the step-by-step processes involved in key transformations.

Computational Mechanistic Studies: High-level computational modeling will be used to map out potential energy surfaces for various reactions, identify the lowest energy pathways, and visualize the structures of transition states. acs.org This can provide insights that are often difficult to obtain through experimental means alone.

Q & A

Q. What are the standard synthetic routes for (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol, and how are reaction conditions optimized?

The synthesis typically involves sequential alkylation and fluorination steps, followed by hydroxymethyl group introduction. Key steps include:

- Alkylation : Reaction of pyrazole precursors with ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

- Fluorination : Electrophilic fluorination using reagents like Selectfluor™ in acetonitrile at room temperature to introduce the fluorine substituent .

- Hydroxymethylation : Reduction of a carbonyl intermediate (e.g., using NaBH₄ in methanol) to yield the methanol derivative . Optimization focuses on solvent polarity, temperature control, and stoichiometric ratios to minimize by-products. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms fluorination (e.g., ¹⁹F NMR for fluorine environment analysis) .

- X-ray Crystallography : Single-crystal diffraction with SHELXL refinement resolves spatial arrangements, particularly the orientation of the ethyl and fluorinated groups. Challenges include fluorine’s low electron density, requiring high-resolution data .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound and its analogs?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges) or structural modifications in analogs. Strategies include:

- Standardized Assays : Replicate studies under identical conditions (e.g., fixed pH, temperature, and incubation times) .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups) on target binding using docking simulations .

- Meta-Analysis : Aggregate data from multiple studies to identify trends, noting outliers linked to methodological differences .

Q. What are the challenges in resolving crystallographic data for fluorine-containing pyrazole derivatives?

Fluorine’s low electron density complicates electron density map interpretation. Mitigation strategies:

- High-Resolution Data : Use synchrotron radiation (λ < 1 Å) to improve signal-to-noise ratios .

- SHELX Refinement : Employ anisotropic displacement parameters for fluorine atoms and validate using R-factor convergence tests .

- Twinned Crystals : Apply SHELXD for structure solution in cases of twinning or disorder .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs), focusing on the fluorophenyl group’s role in hydrophobic interactions .

- DFT Calculations : Analyze electronic effects (e.g., fluorine’s electronegativity) on reactivity and hydrogen-bonding potential .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to identify key binding residues .

Q. What methodologies are critical for optimizing regioselectivity in pyrazole functionalization?

- Directing Groups : Introduce temporary protecting groups (e.g., trityl) to steer reactions to specific pyrazole positions .

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at the 4-position .

- Kinetic Control : Adjust reaction rates via temperature modulation to favor desired intermediates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.